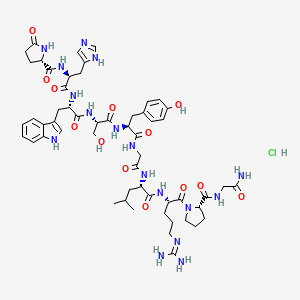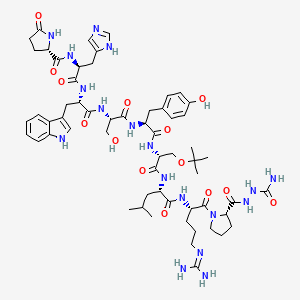
Farglitazar
Overview
Description
Farglitazar is a synthetic organic compound that acts as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. It was developed by GlaxoSmithKline for the treatment of type 2 diabetes and hepatic fibrosis. Despite its promising initial results, the development of this compound was discontinued after it failed to show efficacy in clinical trials .
Mechanism of Action
Target of Action
Farglitazar, an insulin-sensitizing agent, selectively binds and activates the peroxisome proliferator-activated receptor (PPAR) gamma . PPAR gamma is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .
Mode of Action
The mode of action of this compound involves binding to and activation of PPAR gamma . This interaction results in the modulation of gene expression, leading to enhanced insulin sensitivity . In vitro data indicate that this compound is approximately 1000-fold more potent than thiazolidinediones, another class of drugs that act on PPAR gamma .
Biochemical Pathways
Upon activation by this compound, PPAR gamma modulates the transcription of a number of genes involved in glucose and lipid metabolism . This leads to increased glucose uptake, decreased insulin resistance, and improved lipid profiles . .
Result of Action
This compound’s activation of PPAR gamma leads to enhanced insulin sensitivity . It’s important to note that this compound was found to lack antifibrotic activity in patients with chronic hepatitis c infection .
Biochemical Analysis
Biochemical Properties
Farglitazar selectively binds and activates PPAR . PPARs are nuclear hormone receptors that regulate the transcription of several target genes governing adipocyte differentiation and glucose and lipid metabolism . This compound’s interaction with PPARs can influence insulin sensitivity and inflammatory pathways .
Cellular Effects
This compound has been shown to have potent effects on isolated stellate cells . It simulates PPAR-mediated gene transcription and inhibits collagen I 1, and SMA messenger RNA (mRNA) and protein expression . In patients with chronic hepatitis C and moderate fibrosis, 52 weeks of treatment with this compound did not affect stellate cell activation or fibrosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with PPARs . As a PPAR agonist, this compound binds to these receptors, activating them and influencing the transcription of target genes . This can lead to changes in gene expression, affecting various cellular processes including glucose and lipid metabolism .
Temporal Effects in Laboratory Settings
It is known that this compound was most labile towards oxidative stress when subjected to various stress conditions .
Metabolic Pathways
This compound, as a PPAR agonist, is involved in the regulation of metabolic pathways. PPARs play a crucial role in adipocyte differentiation and glucose and lipid metabolism
Preparation Methods
The synthesis of Farglitazar involves several steps, starting with the preparation of the key intermediate, 5-methyl-2-phenyl-4-oxazole. This intermediate is then reacted with 2-(2-bromoethyl)phenol to form the oxazole-phenol derivative. The final step involves coupling this derivative with N-(o-benzoylphenyl)-L-tyrosine under basic conditions to yield this compound .
Chemical Reactions Analysis
Farglitazar undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly susceptible to oxidative degradation, primarily caused by singlet oxygen formed under thermal conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions include various degradation products, which have been fully characterized in mechanistic studies .
Scientific Research Applications
Farglitazar has been extensively studied for its potential therapeutic applications. It was initially developed as an insulin-sensitizing agent for the treatment of type 2 diabetes. Additionally, it was investigated for its antifibrotic effects in patients with chronic hepatitis C. clinical trials revealed that this compound did not significantly affect stellate cell activation or fibrosis . Despite these setbacks, this compound remains a valuable tool in scientific research for studying PPARγ activation and its effects on metabolic pathways .
Comparison with Similar Compounds
Farglitazar is part of a class of compounds known as PPARγ agonists. Similar compounds include rosiglitazone and pioglitazone, which are thiazolidinediones. Unlike these compounds, this compound is a non-thiazolidinedione PPARγ agonist, which gives it a unique chemical structure and binding properties. Other similar compounds include aleglitazar and saroglitazar, which are dual PPARα/γ agonists. This compound’s uniqueness lies in its high potency and selectivity for PPARγ, making it a valuable compound for studying PPARγ-mediated pathways .
Properties
IUPAC Name |
(2S)-2-(2-benzoylanilino)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30N2O5/c1-23-29(36-33(41-23)26-12-6-3-7-13-26)20-21-40-27-18-16-24(17-19-27)22-31(34(38)39)35-30-15-9-8-14-28(30)32(37)25-10-4-2-5-11-25/h2-19,31,35H,20-22H2,1H3,(H,38,39)/t31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCHHVUQYRMYLW-HKBQPEDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CC(C(=O)O)NC4=CC=CC=C4C(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C[C@@H](C(=O)O)NC4=CC=CC=C4C(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047310 | |
| Record name | Farglitazar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196808-45-4 | |
| Record name | Farglitazar | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196808-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Farglitazar [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196808454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Farglitazar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FARGLITAZAR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3433GY7132 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-butyl-7-((ethyl(phenyl)amino)methyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1671976.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B1671980.png)










